molecular formula C9H7Cl2NS B12698950 Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- CAS No. 96159-89-6

Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)-

Katalognummer: B12698950
CAS-Nummer: 96159-89-6
Molekulargewicht: 232.13 g/mol
InChI-Schlüssel: AZCUZNVOBLHLAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Wissenschaftliche Forschungsanwendungen

Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which can enhance its biological activity and specificity. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazole derivatives .

Eigenschaften

CAS-Nummer

96159-89-6

Molekularformel

C9H7Cl2NS

Molekulargewicht

232.13 g/mol

IUPAC-Name

2-(3,5-dichlorophenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H7Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2

InChI-Schlüssel

AZCUZNVOBLHLAN-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=N1)C2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.